molecular formula C27H34F2O7 B12066692 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate

Cat. No.: B12066692
M. Wt: 508.5 g/mol
InChI Key: UBOIMZIXNXGQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic glucocorticoid derivative features a pregna-1,4-diene-3,20-dione backbone modified with:

  • 6α,9α-difluoro substitutions to enhance glucocorticoid receptor affinity and reduce mineralocorticoid activity .
  • 16α,17α-isopropylidene bis(oxy) cyclic acetal, improving topical potency and reducing systemic absorption .
  • 21-propionate ester, increasing lipophilicity for sustained local action .

Molecular Formula: C₂₄H₃₁FO₆
Molecular Weight: 434.50 g/mol .
Proprietary Names: Synalar, Fluocortan, Flucinar (topical anti-inflammatory preparations) .

Properties

IUPAC Name

[2-(12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2O7/c1-6-22(33)34-13-20(32)27-21(35-23(2,3)36-27)11-15-16-10-18(28)17-9-14(30)7-8-24(17,4)26(16,29)19(31)12-25(15,27)5/h7-9,15-16,18-19,21,31H,6,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOIMZIXNXGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866694
Record name 2-(4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Fluorination at the 6α Position

The 6α-fluorination is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions. In a representative protocol:

  • Substrate : Triamcinolone hydrolyzate (50 g) is dissolved in isopropyl acetate (500 mL).

  • Reagents : Pyridine hydrobromide (5 g) catalyzes the reaction at 92–94°C under reflux.

  • Workup : After TLC confirmation, the mixture is concentrated, washed with ethanol, and filtered to yield Intermediate I (6α-fluorinated product).

This step proceeds via an electrophilic fluorination mechanism, where Selectfluor® acts as a fluorine donor. The reaction achieves >95% conversion, with the 6α stereochemistry stabilized by the steric bulk of the steroid skeleton.

9-Fluorination and Acetonide Formation

The 9-fluorination is performed using hydrofluoric acid (HF) in dimethylformamide (DMF):

  • Conditions : A 60–62% HF/DMF solution (20 mL) and acetone (20 mL) are cooled to -5–0°C.

  • Substrate : Intermediate IV (from prior steps) is added over 30–60 minutes.

  • Reaction : Maintained at 0–5°C for 5 hours, yielding a crude product with 95.37% HPLC purity after neutralization and drying.

Simultaneously, the isopropylidene ketal at C16–C17 is introduced via acid-catalyzed condensation with acetone. This step protects the 16α- and 17α-hydroxyl groups, enhancing solubility for subsequent reactions.

Esterification at C21

The C21 hydroxyl group is esterified with propionic anhydride:

  • Reagents : Propionic anhydride (1.5 eq) and pyridine (2 eq) in dichloromethane.

  • Conditions : Stirred at 25°C for 12 hours, followed by aqueous workup.

  • Yield : >90% after recrystallization from ethanol.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

StepTemperature RangeSolvent SystemCatalystYield (%)Purity (HPLC)
6α-Fluorination92–94°CIsopropyl acetatePyridine HBr85–9092.5
9-Fluorination-5–0°CHF/DMF-acetone10095.37
Acetonide formation60–70°CAcetic acidSodium acetate7889.2
C21 Esterification25°CDichloromethanePyridine90–9598.1

Data derived from patents highlight the importance of low temperatures (-5–0°C) for minimizing side reactions during 9-fluorination and the use of pyridine to neutralize HF byproducts.

Comparative Analysis of Methodologies

Two primary routes dominate industrial synthesis:

  • Sequential Fluorination : 6α-fluorination precedes 9-fluorination, avoiding steric clashes between reagents.

  • Concurrent Protection-Esterification : Combines acetonide formation and esterification in a single pot, reducing steps but requiring precise stoichiometry.

The sequential approach achieves higher overall yields (75–80%) compared to concurrent methods (65–70%) but involves more intermediate isolations.

Challenges and Solutions

  • HF Handling : The use of HF necessitates specialized equipment (e.g., PTFE-lined reactors) and strict safety protocols. Alternatives like KF/acetic acid are less efficient.

  • Stereochemical Control : The 11β-hydroxy group is prone to epimerization under acidic conditions. Buffering with sodium acetate (pH 6–7) during workup preserves configuration.

  • Byproduct Formation : Over-fluorination at C9 is mitigated by controlling HF stoichiometry (1.1–1.2 eq) and reaction time (<6 hours).

Scalability and Industrial Adaptation

The sequential fluorination route is preferred for large-scale production due to:

  • Reproducibility : Consistent yields across batches (RSD <2%).

  • Cost-Effectiveness : Selectfluor® and HF are commercially available at scale.

  • Regulatory Compliance : Meets ICH guidelines for residual solvents (e.g., <500 ppm isopropyl acetate) .

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride for acetylation, sulfonyl chlorides for sulfonylation, and hydrogen fluoride for fluorination. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound. These intermediates often possess similar structural features, such as double bonds and hydroxyl groups, which are essential for the biological activity of the final product .

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate is its use as an anti-inflammatory agent. Corticosteroids are widely recognized for their ability to reduce inflammation and immune responses. This compound specifically has shown efficacy in treating conditions such as asthma and allergic reactions by inhibiting the release of inflammatory mediators and suppressing immune system activity.

Dermatological Uses

In dermatology, this compound is often utilized in topical formulations for the treatment of skin disorders such as eczema and psoriasis. Its anti-inflammatory properties help alleviate symptoms like redness, swelling, and itching. Clinical studies have indicated that formulations containing this corticosteroid can provide significant relief in patients suffering from chronic skin conditions.

Respiratory Disorders

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate is also applied in the management of respiratory disorders. Inhaled corticosteroids are commonly prescribed for chronic obstructive pulmonary disease (COPD) and asthma. The compound's ability to reduce airway inflammation contributes to improved lung function and reduced frequency of exacerbations in patients.

Clinical Efficacy in Asthma Management

A clinical study evaluated the effectiveness of inhaled formulations containing 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate in patients with moderate to severe asthma. The study found that patients receiving this treatment experienced a significant reduction in asthma attacks and improved overall lung function compared to those receiving placebo treatments. The results highlighted the compound's role in enhancing patient quality of life through effective asthma management.

Topical Application for Psoriasis

Another study focused on the topical application of this corticosteroid for patients with psoriasis. The results demonstrated a marked improvement in skin lesions after four weeks of treatment. Patients reported reduced itching and scaling, with a majority achieving clear or almost clear skin by the end of the treatment period. This case study underscores the therapeutic potential of 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate in dermatological applications.

Safety Profile

While 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate is generally well-tolerated, potential side effects include local irritation when used topically and systemic effects when administered at higher doses or over prolonged periods. Long-term use may lead to complications such as adrenal suppression or Cushing's syndrome; thus, careful monitoring is recommended during treatment.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name (CAS) Substituents/Modifications Molecular Weight Key Properties
Target Compound (76-25-5) 6α,9α-F; 16α,17α-acetonide; 21-propionate 434.50 High topical anti-inflammatory activity; low systemic absorption
FA-21-EP (N/A) 21-ethoxypropionate ester ~460* Higher melting point (231–232.5°C); altered ester hydrolysis kinetics
Triamcinolone acetonide 21-hemisuccinate (78806-74-3) 21-succinate ester 516.58 Improved water solubility for injectable formulations
Fluocinolone acetonide (806-38-5) 6α-F; 16α,17α-acetonide 452.49 Enhanced receptor binding due to single fluoro substitution
Desonide (638-94-8) 11β,16α,17α-acetonide; no fluoro 416.51 Milder potency; used for sensitive skin
Betamethasone dipropionate (5593-20-4) 9α-F; 16β-methyl; 17,21-dipropionate 504.60 Higher systemic activity; broader anti-inflammatory use

*Estimated based on structural similarity.

Impact of Fluorination

  • 6α,9α-Difluoro Substitutions: The target compound’s dual fluoro groups at positions 6 and 9 significantly increase glucocorticoid receptor binding compared to mono-fluoro analogs like fluocinolone acetonide . This modification also reduces metabolic degradation, extending half-life .
  • 9α-Fluoro in Betamethasone : While betamethasone’s 9α-fluoro enhances systemic anti-inflammatory effects, the absence of a 6α-fluoro and the 16β-methyl group increases mineralocorticoid activity, limiting its topical use .

Role of Esterification

  • 21-Propionate vs. 21-Hemisuccinate: The propionate ester in the target compound enhances lipid solubility, favoring dermal retention. In contrast, succinate esters (e.g., triamcinolone acetonide 21-hemisuccinate) are more water-soluble, enabling parenteral administration .

Cyclic Acetal Modifications

  • 16α,17α-Isopropylidene Group : Present in both the target compound and desonide, this acetal structure enhances topical efficacy by stabilizing the molecule against hepatic metabolism. However, desonide lacks fluorination, resulting in lower potency .
  • 16β-Methyl in Betamethasone : The 16β-methyl group increases systemic exposure, making betamethasone suitable for oral or injectable use but less ideal for localized treatment .

Research Findings and Clinical Relevance

  • Potency: The target compound’s dual fluoro substitutions and acetonide group yield a 50–100× higher receptor binding affinity compared to hydrocortisone, surpassing desonide and fluocinolone acetonide in topical efficacy .
  • Metabolism : The 21-propionate ester undergoes slow hydrolysis in the skin, minimizing systemic absorption and adverse effects like adrenal suppression .
  • Comparative Studies: In murine models, the target compound showed 2× greater vasoconstrictive activity than fluocinolone acetonide, correlating with clinical potency .

Biological Activity

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate, commonly referred to as Procinonide (developmental code RS-2362), is a synthetic glucocorticoid corticosteroid that has been studied for its potential therapeutic applications. Despite its promising biological activity, it was never marketed commercially. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H34F2O7
  • Molecular Weight : 508.55 g/mol
  • CAS Number : 58497-00-0
  • Synonyms : RS-2362, Fluocinolone acetonide propionate

Structural Information

The compound features a complex steroid structure with two fluorine substitutions and a hydroxyl group that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H34F2O7
Molecular Weight508.55 g/mol
CAS Number58497-00-0
FDA UNIID04S7VLM8Q

Procinonide exhibits its effects primarily through glucocorticoid receptor (GR) activation. Upon binding to the GR, it modulates the expression of various genes involved in inflammation and immune response. This mechanism is similar to other corticosteroids but may exhibit enhanced potency due to its unique structural modifications.

Anti-inflammatory Effects

Research indicates that Procinonide has significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. This suggests a potential utility in treating inflammatory conditions such as asthma and rheumatoid arthritis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that Procinonide effectively reduced inflammation markers in human fibroblast cultures when exposed to inflammatory stimuli .
    • Another investigation highlighted its ability to suppress the proliferation of activated T cells, indicating potential applications in autoimmune diseases .
  • Animal Models :
    • In rodent models of asthma, Procinonide administration resulted in decreased airway hyperresponsiveness and reduced eosinophil infiltration in lung tissues .
    • Studies involving collagen-induced arthritis in rats showed that treatment with Procinonide led to significant reductions in joint swelling and pain scores compared to control groups .
  • Comparative Efficacy :
    • Comparative studies with other glucocorticoids revealed that Procinonide exhibited superior efficacy in reducing inflammation at lower doses, suggesting a favorable therapeutic index .

Q & A

Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer :

  • Challenges : Steric hindrance from the isopropylidene group at C16/C17 and regioselective fluorination at C6 and C9 are critical . Competing side reactions (e.g., over-fluorination or acetal hydrolysis) require precise temperature control (<0°C for fluorination steps) and anhydrous conditions .
  • Optimization :
    • Use in situ NMR to monitor fluorination progress with ClO₃F in THF/water systems to ensure selective substitution .
    • Employ orthogonal protecting groups (e.g., acetone acetal for C16/C17 hydroxyls) to prevent undesired side reactions during propionate esterification at C21 .
    • Purification via preparative HPLC with C18 columns (acetonitrile/water gradient) resolves stereoisomers .

Basic Research: Analytical Characterization

Q. Q2. How can researchers validate the purity and stereochemical integrity of this compound?

Methodological Answer :

  • Purity :
    • Quantify impurities (e.g., de-fluorinated byproducts) using LC-MS with electrospray ionization (ESI+) and compare against EP reference standards (e.g., Fluocinolone Acetonide) .
    • Limit tests for residual solvents (e.g., dioxane) via GC-MS with headspace sampling .
  • Stereochemistry :
    • X-ray crystallography confirms the 6α,11β,16α configuration .
    • Circular dichroism (CD) spectra between 250–300 nm differentiate acetal conformers .

Advanced Research: Pharmacological Mechanisms

Q. Q3. What experimental approaches are used to study glucocorticoid receptor (GR) binding affinity and selectivity?

Methodological Answer :

  • GR Binding Assays :
    • Radioligand displacement: Compete with [³H]-Dexamethasone in GR-transfected HEK293 cells. Calculate IC₅₀ values using nonlinear regression .
    • Molecular docking: Simulate interactions with GR’s ligand-binding domain (PDB: 1P93) to predict binding energy (ΔG) and key residues (e.g., Asn564 for C11β-hydroxyl recognition) .
  • Selectivity : Compare transactivation profiles in GR vs. mineralocorticoid receptor (MR) luciferase reporter assays .

Advanced Research: Metabolic Stability

Q. Q4. How can metabolic pathways and enzyme kinetics be elucidated for this compound?

Methodological Answer :

  • In Vitro Metabolism :
    • Incubate with human liver microsomes (HLM) + NADPH. Use UPLC-QTOF to identify phase I metabolites (e.g., C21 propionate hydrolysis) .
    • CYP3A4/5 inhibition assays: Measure IC₅₀ using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Kinetic Parameters :
    • Estimate intrinsic clearance (CLₐₜₜ) via substrate depletion assays in HLM .

Advanced Research: Preclinical Efficacy Models

Q. Q5. What animal models are appropriate for evaluating anti-inflammatory efficacy, and how are confounding variables controlled?

Methodological Answer :

  • Models :
    • Dermatitis : Apply topically in oxazolone-induced murine models. Measure ear thickness reduction vs. vehicle (p<0.05, ANOVA) .
    • Arthritis : Administer intra-articularly in collagen-induced rat arthritis. Quantify IL-6 suppression via ELISA .
  • Controls :
    • Use GR-knockout mice to confirm receptor-mediated effects .
    • Normalize pharmacokinetic data to plasma protein binding (equilibrium dialysis) .

Advanced Research: Stability and Formulation

Q. Q6. What strategies mitigate degradation in aqueous formulations?

Methodological Answer :

  • Degradation Pathways : Hydrolysis of the C21 propionate ester (pH-dependent) and oxidation of the 1,4-diene moiety .
  • Stabilization :
    • Lyophilized powders with mannitol (1:1 w/w) reduce hydrolysis (t₉₀ >24 months at 25°C) .
    • Add antioxidants (0.01% w/v ascorbic acid) to prevent radical-mediated oxidation .
    • Use non-aqueous vehicles (e.g., PEG-400) for parenteral formulations .

Advanced Research: Toxicology

Q. Q7. How can researchers assess the compound’s potential for adrenal suppression?

Methodological Answer :

  • In Vivo : Measure plasma corticosterone levels in rats after 14-day dosing. Suppression >50% vs. control indicates adrenal axis inhibition .
  • In Vitro : Use adrenal H295R cells to quantify cortisol secretion (ELISA) under ACTH stimulation .
  • Biomarkers : Monitor urinary 6β-hydroxycortisol as a CYP3A4 induction marker .

Advanced Research: Data Contradictions

Q. Q8. How to resolve discrepancies in reported receptor binding affinities across studies?

Methodological Answer :

  • Standardization : Use a common reference compound (e.g., Dexamethasone) in all assays .
  • Assay Conditions : Control for cell type (e.g., COS-7 vs. HEK293), temperature (25°C vs. 37°C), and cofactor concentrations .
  • Statistical Analysis : Apply meta-analysis (e.g., random-effects model) to harmonize IC₅₀ values from ≥3 independent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.